JNJ-10258859

Description

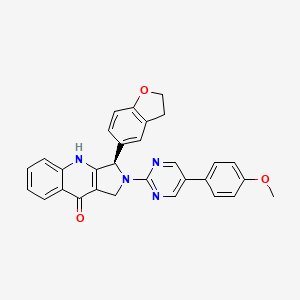

Structure

3D Structure

Properties

CAS No. |

374927-03-4 |

|---|---|

Molecular Formula |

C30H24N4O3 |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-[5-(4-methoxyphenyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one |

InChI |

InChI=1S/C30H24N4O3/c1-36-22-9-6-18(7-10-22)21-15-31-30(32-16-21)34-17-24-27(33-25-5-3-2-4-23(25)29(24)35)28(34)20-8-11-26-19(14-20)12-13-37-26/h2-11,14-16,28H,12-13,17H2,1H3,(H,33,35)/t28-/m1/s1 |

InChI Key |

MVMQGWXVSBNFLB-MUUNZHRXSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CN=C(N=C2)N3CC4=C([C@H]3C5=CC6=C(C=C5)OCC6)NC7=CC=CC=C7C4=O |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N=C2)N3CC4=C(C3C5=CC6=C(C=C5)OCC6)NC7=CC=CC=C7C4=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(R)-(-)-3-(2,3-dihydro-benzofuran-5-yl)-2-(5-(4-methoxy-phenyl)-pyrimidin-2-yl)-1,2,3,4-tetrahydro-pyrrolo(3,4-b)quinolin-9-one JNJ-10258859 JNJ10258859 |

Origin of Product |

United States |

Foundational & Exploratory

JNJ-10258859: A Technical Guide to its Mechanism of Action as a Potent and Selective PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of JNJ-10258859, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The information presented is synthesized from publicly available scientific literature and is intended for a technical audience engaged in drug discovery and development.

Core Mechanism of Action: Selective PDE5 Inhibition

This compound is the (R)-(-)-enantiomer of the compound 3-(2,3-dihydro-benzofuran-5-yl)-2-[5-(4-methoxy-phenyl)-pyrimidin-2-yl]-1,2,3,4-tetrahydro-pyrrolo[3,4-b]quinolin-9-one. Its primary mechanism of action is the potent and selective inhibition of the cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2]

PDE5 is a key enzyme in the nitric oxide (NO)/cGMP signaling pathway. In this pathway, the release of nitric oxide, often triggered by nerve stimulation, activates soluble guanylate cyclase (sGC). Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of intracellular cGMP leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.

PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and an enhanced and prolonged smooth muscle relaxation response. This mechanism is particularly relevant in the corpus cavernosum, where it facilitates penile erection.[1][2]

Quantitative Analysis of In Vitro Potency and Selectivity

The inhibitory activity and selectivity of this compound against various human phosphodiesterase isoforms have been characterized. The compound demonstrates exceptional potency for PDE5 with a high degree of selectivity over other PDE subtypes.[1]

| Target | Ki (nM) | Selectivity vs. PDE5 (fold) |

| PDE5 | 0.23 | 1 |

| PDE1 | >100,000 | >434,783 |

| PDE2 | 25,330 | 110,130 |

| PDE3 | 9,670 | 42,043 |

| PDE4 | 5,010 | 21,783 |

| PDE6 | 6.21 | 27 |

Table 1: Inhibitory constants (Ki) and selectivity of this compound against various human phosphodiesterase isoforms. Data compiled from publicly available research.[1]

Cellular and In Vivo Efficacy

In a cell-based assay using RFL-6 cells, this compound was shown to be more potent than sildenafil in potentiating the nitric oxide (NO)-induced accumulation of intracellular cGMP.[1][2] This indicates that this compound effectively penetrates cell membranes to exert its inhibitory action on intracellular PDE5.

The in vivo efficacy of this compound was evaluated in an anesthetized dog model of erectile dysfunction. Intravenous administration of the compound demonstrated a dose-dependent enhancement of both the amplitude and duration of the increase in intracavernosal pressure induced by electrical stimulation of the pelvic nerve. The efficacy of this compound in this model was comparable to that of sildenafil. Notably, no significant effects on mean aortic pressure or heart rate were observed during these experiments, suggesting a favorable cardiovascular safety profile at efficacious doses.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for evaluating its in vivo efficacy.

Experimental Protocols

Disclaimer: The full text of the primary research article characterizing this compound was not publicly available. The following experimental protocols are based on established and standardized methodologies for similar assays and may not reflect the exact procedures used in the original studies.

Phosphodiesterase Inhibition Assay

-

Enzyme Source: Partially purified human phosphodiesterase isoforms (PDE1-6) are used.

-

Substrate: Radiolabeled cGMP (for PDE5, PDE6, PDE1, and PDE2) or cAMP (for PDE3 and PDE4) is used as the substrate.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing MgCl2 and other necessary cofactors is prepared.

-

Incubation: The assay is performed in a multi-well plate format. Each well contains the assay buffer, a specific concentration of this compound (or vehicle control), the respective PDE enzyme, and the radiolabeled substrate. The reaction is initiated by the addition of the substrate.

-

Termination: After a defined incubation period at a controlled temperature (e.g., 37°C), the reaction is terminated by the addition of a stop solution (e.g., boiling water or a specific inhibitor).

-

Separation: The product of the enzymatic reaction (radiolabeled GMP or AMP) is separated from the unreacted substrate using methods such as anion-exchange chromatography or scintillation proximity assay (SPA).

-

Quantification: The amount of product formed is quantified by scintillation counting.

-

Data Analysis: The inhibitory constant (Ki) is determined by fitting the concentration-response data to the appropriate enzyme inhibition model using non-linear regression analysis.

Cell-Based cGMP Accumulation Assay

-

Cell Line: RFL-6 cells, a rat fetal lung fibroblast cell line known to express soluble guanylate cyclase, are used.

-

Cell Culture: Cells are cultured in appropriate media and seeded into multi-well plates.

-

Pre-incubation: The cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified period.

-

Stimulation: An NO donor (e.g., sodium nitroprusside) is added to the cells to stimulate cGMP production.

-

Lysis and Quantification: After stimulation, the cells are lysed, and the intracellular cGMP concentration is determined using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The potentiation of NO-induced cGMP accumulation by this compound is calculated and compared to a reference compound like sildenafil.

Anesthetized Dog Model for Erectile Function

-

Animal Preparation: Male beagle dogs are anesthetized, and catheters are placed for drug administration and monitoring of systemic blood pressure. The penis is exposed, and a needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).

-

Nerve Stimulation: The pelvic nerve is isolated and stimulated electrically with defined parameters (e.g., frequency, voltage, and duration) to induce penile erection.

-

Drug Administration: this compound or sildenafil is administered intravenously at various doses.

-

Data Acquisition: ICP and mean aortic pressure (MAP) are continuously recorded before, during, and after nerve stimulation and drug administration.

-

Data Analysis: The key parameters analyzed are the peak ICP achieved and the duration of the erectile response. The effect of this compound on these parameters is compared to the vehicle control and sildenafil. The ratio of peak ICP to MAP is often calculated to normalize for changes in systemic blood pressure.

References

A Technical Guide to the Discovery and Synthesis of JNJ-10258859

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of JNJ-10258859, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor. This compound, chemically identified as (R)-(-)-3-(2,3-dihydro-benzofuran-5-yl)-2-[5-(4-methoxy-phenyl)-pyrimidin-2-yl]-1,2,3,4-tetrahydro-pyrrolo[3,4-b]quinolin-9-one, emerged from a series of N-pyrimidinylpyrroloquinolones as a promising candidate for the treatment of erectile dysfunction. This document details the synthetic pathway, experimental protocols for its biological evaluation, and summarizes its key pharmacological data.

Discovery and Rationale

The discovery of this compound was part of a focused effort to identify novel, potent, and selective inhibitors of PDE5. The therapeutic rationale is based on the established role of PDE5 in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is central to penile erection. By inhibiting PDE5, the degradation of cGMP is prevented, leading to prolonged smooth muscle relaxation in the corpus cavernosum and enhanced erectile function. The development program aimed to improve upon existing therapies by optimizing potency, selectivity, and pharmacokinetic properties.

Synthesis Pathway

The synthesis of this compound is a multi-step process involving the construction of the core pyrrolo[3,4-b]quinolin-9-one scaffold followed by the introduction of the N-pyrimidinyl and dihydro-benzofuran moieties.

A detailed, step-by-step synthesis scheme based on the principles of pyrroloquinoline synthesis is outlined below. This represents a plausible synthetic route, as the exact proprietary details may not be fully available in the public domain.

Caption: A generalized synthetic pathway for this compound.

Pharmacological Characterization: Data and Protocols

The biological activity of this compound was extensively characterized through a series of in vitro and in vivo experiments.

In Vitro PDE Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of this compound against various phosphodiesterase isoforms.

Experimental Protocol: The inhibitory effects of this compound on phosphodiesterases 1-6 were assessed using enzymes partially purified from human tissues. The assay was performed using a radiolabeled nucleotide method.

-

Enzyme Preparation: PDE enzymes were partially purified from human tissues.

-

Reaction Mixture: The test compound (this compound) at various concentrations was added to a reaction mixture containing the respective PDE enzyme in a buffer (e.g., 50 mM Tris-HCl, pH 8.0), MgCl₂, and a radiolabeled substrate ([³H]-cGMP for PDE5).

-

Incubation: The reaction was initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 30°C).

-

Termination and Separation: The reaction was stopped, and the product was separated from the unreacted substrate using chromatography.

-

Quantification: The amount of radiolabeled product was determined by liquid scintillation counting to calculate the enzyme activity and the inhibitory potency (Kᵢ).

Data Summary:

| PDE Isoform | This compound Kᵢ (nM) | Selectivity vs. PDE5 |

| PDE1 | >5,000 | >22,000-fold |

| PDE2 | >5,000 | >22,000-fold |

| PDE3 | >5,000 | >22,000-fold |

| PDE4 | >5,000 | >22,000-fold |

| PDE5 | 0.23 | - |

| PDE6 | 6.2 | 27-fold |

Data compiled from Qiu et al., 2003.[1][2]

Cell-Based cGMP Accumulation Assay

Objective: To evaluate the functional effect of this compound on nitric oxide-induced cGMP accumulation in a cellular context.

Experimental Protocol: This assay was performed using a rat aortic smooth muscle cell line.

-

Cell Culture: Rat aortic smooth muscle cells were cultured to confluence.

-

Pre-treatment: Cells were pre-incubated with various concentrations of this compound or a comparator (e.g., sildenafil).

-

Stimulation: Nitric oxide (NO) donor (e.g., sodium nitroprusside) was added to stimulate cGMP production.

-

Lysis and Quantification: The reaction was terminated, and the cells were lysed. The intracellular cGMP concentration was determined using an enzyme immunoassay (EIA).

Results: this compound was found to be more potent than sildenafil in potentiating NO-induced accumulation of intracellular cGMP.[1]

Caption: Workflow for the cell-based cGMP accumulation assay.

In Vivo Anesthetized Dog Model of Erectile Function

Objective: To assess the in vivo efficacy of this compound in an animal model of erectile dysfunction.

Experimental Protocol:

-

Animal Preparation: Male dogs were anesthetized.

-

Instrumentation: A catheter was placed for intravenous drug administration. Intracavernosal pressure (ICP) was monitored by inserting a needle into the corpus cavernosum, and mean aortic pressure (MAP) was also recorded.

-

Nerve Stimulation: The pelvic nerve was electrically stimulated to induce erections.

-

Drug Administration: this compound or a comparator (sildenafil) was administered intravenously.

-

Data Analysis: The amplitude and duration of the increase in ICP in response to nerve stimulation were measured before and after drug administration.

Results: this compound demonstrated similar efficacy to sildenafil in enhancing both the amplitude and duration of the intracavernosal pressure increase induced by electrical stimulation of the pelvic nerve.[1] Importantly, no significant effects on mean aortic pressure or heart rate were observed during the experiments.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting PDE5, thereby augmenting the NO/cGMP signaling pathway.

Caption: The NO/cGMP signaling pathway and the mechanism of action of this compound.

Conclusion

This compound is a highly potent and selective PDE5 inhibitor that has demonstrated significant efficacy in preclinical models of erectile dysfunction. Its discovery and characterization highlight a successful structure-activity relationship study within the N-pyrimidinylpyrroloquinolone class of compounds. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug development for sexual health.

References

In-depth Technical Guide on the Structure-Activity Relationship of JNJ-10258859

An extensive search for publicly available information on the structure-activity relationship (SAR) of a compound designated JNJ-10258859 has yielded no specific results.

No scientific literature, patents, or other publications detailing the synthesis, biological activity, or SAR studies of a molecule with this identifier could be located. This suggests that this compound may be an internal development code for a compound that has not yet been disclosed in the public domain, or the identifier may be inaccurate.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows related to this compound.

General principles of structure-activity relationship studies involve the systematic modification of a lead compound's chemical structure to understand its effects on biological activity. This process is fundamental to drug discovery and aims to optimize a molecule's potency, selectivity, and pharmacokinetic properties.

A typical SAR study workflow can be generalized as follows:

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Without specific data on this compound, any further discussion would be purely speculative and not grounded in the required factual basis for a technical whitepaper. Researchers and professionals interested in the SAR of specific chemical series are encouraged to consult publicly available scientific databases and literature for disclosed compounds.

JNJ-10258859: An In-Depth In Vitro Profile of a Potent and Selective PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization and potency of JNJ-10258859, a highly potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The data presented herein is compiled from available scientific literature to facilitate further research and development efforts.

Core Quantitative Data

The in vitro potency and selectivity of this compound have been quantified through enzymatic inhibition assays. The key parameters are summarized in the tables below, providing a clear comparison of its activity against various phosphodiesterase isoforms.

Table 1: In Vitro Potency of this compound against PDE5

| Compound | Target | Potency (Ki) |

| This compound | PDE5 | 0.23 nM |

Table 2: In Vitro Selectivity Profile of this compound

| PDE Isoform | Selectivity vs. PDE5 (Fold-Difference) |

| PDE1 | ≥ 22,000 |

| PDE2 | ≥ 22,000 |

| PDE3 | ≥ 22,000 |

| PDE4 | ≥ 22,000 |

| PDE6 | 27 |

Mechanism of Action: PDE5 Inhibition

This compound exerts its pharmacological effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of cGMP in cells. In the context of smooth muscle cells, elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation. This mechanism is particularly relevant in the corpus cavernosum, where nitric oxide (NO) released from nerve endings and endothelial cells stimulates soluble guanylate cyclase (sGC) to produce cGMP, initiating the erectile process.

Experimental Protocols

The following are representative experimental protocols for the in vitro characterization of PDE5 inhibitors like this compound. The specific details for this compound may vary but these methodologies provide a foundational understanding of the assays conducted.

Phosphodiesterase (PDE) Enzyme Inhibition Assay

This assay is designed to determine the inhibitory activity of a compound against various PDE isoforms.

Objective: To quantify the potency (Ki or IC50) of this compound against PDE5 and its selectivity against other PDE isoforms.

Materials:

-

Purified recombinant human PDE enzymes (PDE1-6)

-

[³H]-cGMP (for PDE5, PDE6) or [³H]-cAMP (for other PDEs) as a substrate

-

Snake venom nucleotidase

-

Scintillation cocktail

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Test compound (this compound) and reference inhibitors (e.g., sildenafil)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the respective PDE enzyme, and the test compound or vehicle control.

-

Initiate the reaction by adding the radiolabeled substrate ([³H]-cGMP or [³H]-cAMP).

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding snake venom nucleotidase, which hydrolyzes the resulting [³H]-5'-monophosphate to the [³H]-nucleoside.

-

Add a scintillant that specifically binds to the hydrophobic [³H]-nucleoside.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Cell-Based cGMP Accumulation Assay

This assay measures the ability of a compound to potentiate the effects of a nitric oxide donor on intracellular cGMP levels in a cellular context.

Objective: To assess the functional potency of this compound in a cell-based system.

Materials:

-

A suitable cell line expressing PDE5 (e.g., rabbit corpus cavernosum smooth muscle cells or a transfected cell line like HEK293)

-

Cell culture medium and supplements

-

Nitric oxide donor (e.g., sodium nitroprusside - SNP)

-

Lysis buffer

-

cGMP immunoassay kit (e.g., ELISA or HTRF)

-

Test compound (this compound) and a reference compound

-

Multi-well cell culture plates

-

Plate reader

Procedure:

-

Seed the cells in multi-well plates and grow to confluence.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a nitric oxide donor (e.g., SNP) to induce cGMP production.

-

After a short incubation period (e.g., 10 minutes), terminate the reaction and lyse the cells.

-

Quantify the intracellular cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.

-

Plot the cGMP concentration against the concentration of this compound to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal potentiation of cGMP accumulation.

JNJ-10258859: A Technical Guide to its Cellular Effects on cGMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10258859 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), a key enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling. This document provides an in-depth technical overview of the cellular effects of this compound, focusing on its mechanism of action, quantitative inhibitory profile, and its impact on intracellular cGMP accumulation. Detailed, generalized experimental protocols for assessing PDE5 activity and cellular cGMP levels are provided, along with visualizations of the relevant signaling pathways to facilitate a comprehensive understanding of its pharmacological effects.

Introduction

The nitric oxide (NO)/cGMP signaling pathway is a crucial regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission[1]. The intracellular concentration of the second messenger cGMP is tightly controlled by its synthesis by soluble guanylyl cyclase (sGC) and its degradation by phosphodiesterases (PDEs). PDE5, a cGMP-specific phosphodiesterase, is a critical component of this pathway, and its inhibition leads to the potentiation of cGMP-mediated effects.

This compound has been identified as a novel, potent, and selective inhibitor of PDE5[2][3]. Its high affinity and selectivity for PDE5 make it a valuable research tool for investigating the physiological and pathophysiological roles of cGMP signaling, as well as a potential therapeutic agent. This guide will detail the cellular mechanism of action of this compound and its effects on cGMP signaling.

Mechanism of Action

This compound exerts its cellular effects by directly inhibiting the catalytic activity of the PDE5 enzyme. PDE5 specifically hydrolyzes cGMP to 5'-GMP, thus terminating its signaling cascade. By binding to the catalytic site of PDE5, this compound prevents the degradation of cGMP, leading to its intracellular accumulation. This elevation in cGMP levels enhances the activation of downstream effectors, such as cGMP-dependent protein kinases (PKG), resulting in a variety of cellular responses.

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through in vitro enzymatic assays. The following table summarizes the inhibitory constants (Ki) of this compound against various human phosphodiesterase isoforms.

| Phosphodiesterase Isoform | Ki (nM) | Selectivity vs. PDE5 |

| PDE5 | 0.23 | - |

| PDE1 | >100,000 | >434,782-fold |

| PDE2 | 25,330 | 110,130-fold |

| PDE3 | 9,670 | 42,043-fold |

| PDE4 | 5,010 | 21,782-fold |

| PDE6 | 6.21 | 27-fold |

Data compiled from publicly available sources. The selectivity is calculated as Ki (PDE isoform) / Ki (PDE5).

Cellular Effects: Potentiation of cGMP Accumulation

In a cellular context, this compound has been shown to be highly effective in potentiating the accumulation of intracellular cGMP in response to nitric oxide (NO) donors. Studies in rat fetal lung fibroblast (RFL-6) cells, a common model for studying the NO/cGMP pathway, have demonstrated that this compound is more potent than the well-characterized PDE5 inhibitor, sildenafil, in enhancing NO-induced cGMP levels[2]. This indicates that this compound can effectively penetrate cell membranes to reach its intracellular target.

Signaling Pathway Visualization

The following diagrams illustrate the cGMP signaling pathway and the mechanism of action of this compound.

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Experimental Protocols

The following are generalized protocols representative of the methods used to characterize the cellular effects of this compound on cGMP signaling.

In Vitro Phosphodiesterase Activity Assay (Enzymatic Assay)

This protocol describes a method to determine the inhibitory activity of this compound on purified PDE5 enzyme.

Caption: Workflow for an in vitro phosphodiesterase activity assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, and other components to ensure optimal enzyme activity.

-

Enzyme: Purified human recombinant PDE5.

-

Substrate: cGMP, often radiolabeled (e.g., [3H]cGMP) or unlabeled depending on the detection method.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Reaction Setup:

-

In a microplate, combine the assay buffer, PDE5 enzyme, and varying concentrations of this compound or vehicle control.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration, ensuring the reaction proceeds within the linear range.

-

-

Termination:

-

Stop the reaction, typically by heat inactivation or the addition of a chemical stop solution.

-

-

Detection and Analysis:

-

Quantify the amount of cGMP hydrolyzed or the amount of 5'-GMP produced. Common methods include:

-

Radioimmunoassay (RIA): A competitive binding assay to measure cGMP levels.

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify cGMP and 5'-GMP.

-

Luminescence-based assays (e.g., PDE-Glo™): A multi-step enzymatic reaction where the amount of remaining cGMP is converted into a luminescent signal.

-

-

Calculate the percentage of PDE5 inhibition at each concentration of this compound.

-

Determine the IC50 (half-maximal inhibitory concentration) and subsequently the Ki (inhibitory constant) using appropriate pharmacological models.

-

Cellular cGMP Accumulation Assay

This protocol describes a method to measure the effect of this compound on cGMP levels in a cell-based system.

Methodology:

-

Cell Culture and Plating:

-

Culture RFL-6 cells (or another suitable cell line expressing the NO/cGMP pathway components) in appropriate growth medium.

-

Plate the cells in multi-well plates and grow to a desired confluency.

-

-

Pre-treatment with Inhibitor:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period to allow for cell penetration and target engagement.

-

-

Stimulation of cGMP Production:

-

Stimulate the cells with an NO donor (e.g., sodium nitroprusside, SNP) to activate soluble guanylyl cyclase and induce cGMP synthesis.

-

-

Cell Lysis and cGMP Quantification:

-

Terminate the stimulation and lyse the cells using an appropriate lysis buffer (e.g., containing a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation during processing).

-

Quantify the intracellular cGMP concentration in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit or a similar sensitive detection method.

-

-

Data Analysis:

-

Normalize the cGMP levels to the protein concentration of the cell lysates.

-

Plot the cGMP concentration against the concentration of this compound to determine the EC50 (half-maximal effective concentration) for the potentiation of NO-induced cGMP accumulation.

-

Conclusion

This compound is a highly potent and selective inhibitor of PDE5. Its ability to effectively increase intracellular cGMP levels in response to NO stimulation underscores its utility as a specific pharmacological tool for studying the cGMP signaling pathway. The quantitative data and experimental frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the in vivo effects and therapeutic potential of this compound is warranted based on its strong in vitro and cellular profile.

References

JNJ-10258859: A Technical Guide to its Phosphodiesterase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phosphodiesterase (PDE) selectivity profile of JNJ-10258859, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts.

Core Compound Information

| IUPAC Name | (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-[5-(4-methoxyphenyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one[1] |

| CAS Number | 374927-03-4[1] |

| Molecular Formula | C₃₀H₂₄N₄O₃[1] |

| Molecular Weight | 488.5 g/mol [1] |

Quantitative Selectivity Profile

This compound demonstrates high potency for PDE5 and significant selectivity against other phosphodiesterase families. The inhibitory effects were determined using enzymes partially purified from human tissues.

| Phosphodiesterase Isozyme | Inhibition Constant (Kᵢ) | Selectivity vs. PDE5 (Fold Difference) |

| PDE1 | >5,000 nM | ≥22,000 |

| PDE2 | >5,000 nM | ≥22,000 |

| PDE3 | >5,000 nM | ≥22,000 |

| PDE4 | >5,000 nM | ≥22,000 |

| PDE5 | 0.23 nM | 1 |

| PDE6 | 6.21 nM | 27 |

Data sourced from Qiu Y, et al. European Journal of Pharmacology. 2003.

Signaling Pathway

This compound exerts its effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is crucial in various physiological processes, including the regulation of smooth muscle tone.

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the specific, detailed protocol from the primary characterization study of this compound is not publicly available, the following sections describe representative and widely accepted methodologies for determining phosphodiesterase selectivity and the cellular effects of PDE inhibitors.

In Vitro Phosphodiesterase Inhibition Assay (Radiometric)

This method is a common approach to determine the inhibitory activity of a compound against various PDE isozymes.

Caption: Workflow for a radiometric phosphodiesterase inhibition assay.

Methodology:

-

Enzyme Preparation: Partially purified phosphodiesterase isozymes (PDE1-6) are obtained from human tissues or recombinant expression systems.

-

Reaction Mixture: The assay is typically conducted in a buffer solution (e.g., 40 mM Tris-HCl, pH 8.0, with MgCl₂).

-

Inhibition Assay:

-

Varying concentrations of this compound are pre-incubated with a fixed amount of a specific PDE isozyme for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).

-

The enzymatic reaction is initiated by adding a radiolabeled substrate, such as [³H]-cGMP.

-

The reaction is allowed to proceed for a specific time, ensuring it remains within the linear range of enzyme activity.

-

-

Reaction Termination: The reaction is stopped, often by boiling the mixture or adding a denaturing agent.

-

Product Separation: The product of the reaction, [³H]-5'-GMP, is separated from the unreacted substrate, [³H]-cGMP. This is commonly achieved using anion-exchange chromatography, where the negatively charged 5'-GMP binds to the resin while the cyclic GMP does not.

-

Quantification: The amount of [³H]-5'-GMP produced is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis-Menten constant (Km).

Cell-Based cGMP Accumulation Assay

This assay format evaluates the effect of the inhibitor in a cellular context, providing a more physiologically relevant measure of potency.

Methodology:

-

Cell Culture: A suitable cell line that expresses PDE5 and soluble guanylyl cyclase (e.g., RFL-6 rat lung fibroblasts) is cultured in appropriate media.

-

Pre-incubation with Inhibitor: The cells are pre-incubated with various concentrations of this compound for a set period.

-

Stimulation of cGMP Production: cGMP production is stimulated by adding a nitric oxide (NO) donor, such as sodium nitroprusside (SNP) or S-nitroso-N-acetylpenicillamine (SNAP). This activates soluble guanylyl cyclase, leading to the conversion of GTP to cGMP.

-

Cell Lysis and cGMP Measurement: After stimulation, the reaction is stopped, and the cells are lysed. The intracellular concentration of cGMP is then measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The potentiation of NO-induced cGMP accumulation by this compound is quantified. The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve. This provides a measure of the compound's potency in a cellular environment.

References

In-depth Technical Guide: Potential Off-Target Effects of JNJ-10258859

Notice: Publicly available information regarding the specific off-target effects, selectivity profile, and detailed experimental data for the compound JNJ-10258859 is not available at this time. Preclinical and clinical data for many investigational compounds are often proprietary and not fully disclosed in public databases or scientific literature until later stages of drug development or after regulatory approval.

This guide, therefore, provides a comprehensive framework for evaluating the potential off-target effects of a kinase inhibitor like this compound, based on established methodologies and industry best practices. It is intended to serve as a template for researchers, scientists, and drug development professionals on the types of data, experimental protocols, and analyses that are critical for a thorough off-target assessment.

Introduction to Off-Target Effects in Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern pharmacology, targeting the large family of protein kinases that play a central role in cellular signaling. However, due to the conserved nature of the ATP-binding pocket across the human kinome, achieving absolute target specificity is a significant challenge. Off-target effects, where a drug modulates the activity of kinases other than its intended target, can lead to unforeseen physiological consequences, ranging from therapeutic benefits in new indications to adverse drug reactions. A rigorous evaluation of a compound's selectivity profile is therefore a mandatory step in preclinical drug development.

Methodologies for Assessing Off-Target Effects

A multi-pronged approach is essential for a comprehensive understanding of a compound's off-target profile. This typically involves a combination of in vitro biochemical assays, cell-based assays, and in vivo studies.

In Vitro Kinase Profiling

Objective: To determine the binding affinity or inhibitory activity of a compound against a broad panel of purified kinases.

Experimental Protocol: Kinome Scanning (e.g., KINOMEscan™)

-

Assay Principle: This is a competition binding assay. The compound of interest is tested for its ability to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases. The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.

-

Procedure:

-

A library of human kinases, each tagged with a unique DNA barcode, is utilized.

-

The test compound (e.g., this compound) is incubated at a fixed concentration (commonly 1 µM or 10 µM) with each kinase from the panel in the presence of an immobilized, broadly active kinase inhibitor.

-

After reaching equilibrium, the amount of kinase bound to the solid support is measured by qPCR of the DNA tag.

-

The results are typically expressed as "percent of control" (%Ctrl), where the control is a vehicle (e.g., DMSO) treated sample. A lower %Ctrl value signifies stronger binding and potential inhibition.

-

-

Data Interpretation: A common threshold for identifying significant off-target interactions is a %Ctrl value below a certain cutoff (e.g., <10% or <35%). Hits from this primary screen are then typically followed up with dose-response assays to determine the dissociation constant (Kd) or IC50 value for each identified off-target kinase.

Data Presentation:

The results of a kinome scan are best presented in a tabular format, highlighting the most potent off-target hits.

Table 1: Illustrative Kinome Scan Data for a Hypothetical Kinase Inhibitor

| Kinase Target | Percent of Control (%) @ 1 µM |

| Primary Target | 0.5 |

| Off-Target Kinase A | 2.1 |

| Off-Target Kinase B | 5.8 |

| Off-Target Kinase C | 15.3 |

| Off-Target Kinase D | 30.7 |

| ... (other kinases) | ... |

Table 2: Illustrative IC50/Kd Values for Confirmed Off-Target Hits

| Kinase Target | IC50 / Kd (nM) |

| Primary Target | 5 |

| Off-Target Kinase A | 50 |

| Off-Target Kinase B | 250 |

Cellular Target Engagement and Pathway Analysis

Objective: To confirm that the identified off-target interactions observed in biochemical assays translate to functional consequences within a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Assay Principle: CETSA is based on the principle that the binding of a ligand (drug) to its target protein stabilizes the protein, leading to an increase in its melting temperature.

-

Procedure:

-

Intact cells are treated with the test compound or vehicle.

-

The cells are then heated to a range of temperatures.

-

After heating, the cells are lysed, and the soluble fraction of the target and off-target proteins is quantified by methods such as Western blotting or mass spectrometry.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

-

Data Interpretation: A rightward shift in the melting curve for a suspected off-target kinase in compound-treated cells compared to vehicle-treated cells confirms that the drug engages this target in a physiological environment.

Signaling Pathway Visualization:

Understanding the signaling pathways of both the primary target and the identified off-targets is crucial for predicting the potential physiological consequences.

JNJ-10258859: An In-Depth Technical Guide to its Early-Stage Research Applications as a Potent and Selective PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research applications of JNJ-10258859, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information presented herein is synthesized from available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Compound Characteristics

This compound is a novel small molecule identified as a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its systematic name is (R)-(-)-3-(2,3-dihydro-benzofuran-5-yl)-2-[5-(4-methoxy-phenyl)-pyrimidin-2-yl]-1,2,3,4-tetrahydro-pyrrolo[3,4-b]quinolin-9-one. Early-stage research has primarily focused on its potential therapeutic application in erectile dysfunction.[1]

Mechanism of Action: PDE5 Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of the phosphodiesterase type 5 (PDE5) enzyme.[1] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and other tissues. By inhibiting PDE5, this compound leads to an accumulation of cGMP, which in turn enhances the smooth muscle relaxing effects of nitric oxide (NO). This NO/cGMP pathway is the principal mediator of penile erection.[2]

Figure 1: NO/cGMP Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data from early-stage research on this compound.

| Parameter | Value | Enzyme Source |

| PDE5 Ki | 0.23 nM | Partially purified from human tissues |

Table 1: In Vitro Potency of this compound against PDE5.[1]

| Phosphodiesterase Isozyme | Selectivity (fold vs. PDE5) |

| PDE1 - PDE4 | ≥ 22,000 |

| PDE6 | 27 |

Table 2: Selectivity Profile of this compound.[1]

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the early-stage research of this compound.

Disclaimer: The following protocols are based on standard methodologies and information from related publications. The exact, detailed protocols used for the characterization of this compound are not publicly available.

In Vitro Phosphodiesterase Inhibition Assay

This assay determines the inhibitory activity of a compound against various phosphodiesterase isozymes.

Figure 2: Experimental Workflow for PDE Inhibition Assay.

Methodology:

-

Enzyme Preparation: Partially purified phosphodiesterase isozymes (PDE1-6) from human tissues are used.

-

Reaction Mixture: The assay is performed in a buffer containing Tris-HCl, MgCl₂, and a specific substrate ([³H]cGMP for PDE5).

-

Inhibition Assessment: this compound is serially diluted and pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the radiolabeled substrate.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time.

-

Termination: The reaction is stopped by the addition of a quenching agent.

-

Separation and Detection: The product ([³H]5'-GMP) is separated from the unreacted substrate using ion-exchange chromatography. The radioactivity of the product is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the inhibitor that produces 50% inhibition (IC₅₀) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Cell-Based cGMP Accumulation Assay

This assay evaluates the ability of this compound to potentiate NO-induced cGMP accumulation in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line expressing soluble guanylate cyclase (e.g., RFL-6 rat lung fibroblasts) is cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Stimulation: A nitric oxide (NO) donor (e.g., sodium nitroprusside) is added to the wells to stimulate cGMP production.

-

Incubation: The cells are incubated for a defined period to allow for cGMP accumulation.

-

Cell Lysis: The reaction is terminated, and the cells are lysed to release intracellular cGMP.

-

cGMP Quantification: The concentration of cGMP in the cell lysates is determined using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Data Analysis: The potentiation of NO-induced cGMP accumulation by this compound is quantified and compared to a reference compound like sildenafil.

In Vivo Anesthetized Dog Model of Erectile Function

This in vivo model assesses the efficacy of this compound in enhancing erectile response.

Figure 3: Experimental Setup for the In Vivo Anesthetized Dog Model.

Methodology:

-

Animal Preparation: Male beagle dogs are anesthetized with an appropriate agent (e.g., pentobarbital).

-

Surgical Procedure: A catheter is placed in the femoral artery to monitor systemic blood pressure. The pelvic nerve is isolated for electrical stimulation. A needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).

-

Drug Administration: this compound is administered intravenously.

-

Nerve Stimulation: The pelvic nerve is stimulated electrically at varying frequencies to induce an erectile response.

-

Data Acquisition: Intracavernosal pressure, mean aortic pressure, and heart rate are continuously recorded before and after drug administration and during nerve stimulation.

-

Efficacy Evaluation: The efficacy of this compound is determined by its ability to enhance the amplitude and duration of the ICP increase in response to nerve stimulation.

-

Cardiovascular Safety: Effects on mean aortic pressure and heart rate are monitored to assess cardiovascular safety.[1]

Summary of Early-Stage Findings

Early-stage research on this compound has demonstrated that it is a highly potent and selective inhibitor of PDE5. In vitro studies confirmed its sub-nanomolar potency and significant selectivity over other phosphodiesterase isozymes.[1] Cell-based assays showed its ability to potentiate the NO/cGMP signaling pathway.[1] Furthermore, in vivo studies in an anesthetized dog model indicated that this compound is effective in enhancing erectile function with a favorable cardiovascular safety profile at the doses tested.[1] These findings suggest that this compound holds promise as a potential therapeutic agent for the treatment of erectile dysfunction.

References

Methodological & Application

Application Notes and Protocols for a Selective GluN2A Antagonist

As information regarding "JNJ-10258859" is not publicly available, this document provides a representative set of in vitro assay protocols for a similar investigational compound from Janssen, JNJ-78911118, a selective GluN2A antagonist. These protocols are designed for researchers, scientists, and drug development professionals involved in the characterization of novel compounds targeting the NMDA receptor.

This document details the experimental protocols for the in vitro characterization of a selective antagonist of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. The following assays are described:

-

Radioligand Binding Assay: To determine the binding affinity and selectivity of the compound for the GluN2A receptor.

-

Fluorescence-Based Calcium Flux Assay: To measure the functional antagonism of the NMDA receptor.

-

Whole-Cell Patch-Clamp Electrophysiology: To characterize the inhibitory effect of the compound on NMDA receptor-mediated currents.

-

In Vitro Synaptogenesis Assay: To assess the effect of the compound on synapse formation.

Data Presentation

Table 1: Representative Quantitative Data for a Selective GluN2A Antagonist

| Assay Type | Parameter | Cell Line/System | JNJ-78911118 | Control Compound (e.g., NVP-AAM077) |

| Radioligand Binding | Ki (nM) for GluN2A | HEK293 cells expressing human GluN1/GluN2A | 44 | 15 |

| Ki (nM) for GluN2B | HEK293 cells expressing human GluN1/GluN2B | >10,000 | 78 | |

| Fluorescence-Based Calcium Flux | IC50 (nM) | Primary cortical neurons | 50 | 20 |

| Whole-Cell Patch-Clamp | IC50 (µM) | HEK293 cells expressing human GluN1/GluN2A | 0.1 | 0.05 |

| In Vitro Synaptogenesis | % Increase in Synapse Density | Primary hippocampal neurons | 25% at 1 µM | 20% at 1 µM |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the GluN2A receptor.

Materials:

-

HEK293 cells stably expressing human GluN1/GluN2A subunits.

-

Radioligand (e.g., [3H]-CGP 39653).

-

Test compound (e.g., JNJ-78911118).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation fluid.

-

96-well filter plates.

-

Cell harvester.

-

Liquid scintillation counter.

Protocol:

-

Prepare cell membranes from HEK293 cells expressing GluN1/GluN2A.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound at various concentrations, and 50 µL of the radioligand at a fixed concentration (e.g., 5 nM).

-

Add 50 µL of the cell membrane preparation (approximately 50-100 µg of protein).

-

Incubate at room temperature for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Allow the filters to dry, and then add 200 µL of scintillation fluid to each well.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Fluorescence-Based Calcium Flux Assay

This assay measures the ability of a test compound to inhibit NMDA-induced calcium influx in primary cortical neurons.

Materials:

-

Primary cortical neurons (e.g., from E18 rat embryos).

-

Neurobasal medium supplemented with B27 and GlutaMAX.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

NMDA and glycine.

-

Test compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated injection.

Protocol:

-

Plate primary cortical neurons in 96-well plates and culture for 10-14 days.

-

Load the cells with Fluo-4 AM (e.g., 4 µM) in assay buffer for 1 hour at 37°C.

-

Wash the cells twice with assay buffer.

-

Add the test compound at various concentrations and incubate for 15 minutes at room temperature.

-

Measure the baseline fluorescence using the plate reader.

-

Inject a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

-

Immediately begin recording the fluorescence intensity every second for 2-3 minutes.

-

Calculate the peak fluorescence response and determine the IC50 value of the test compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol characterizes the inhibitory effect of a test compound on NMDA receptor-mediated currents in a controlled voltage-clamp environment.

Materials:

-

HEK293 cells expressing human GluN1/GluN2A subunits.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

NMDA and glycine.

-

Test compound.

Protocol:

-

Culture HEK293 cells on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

After a stable baseline current is established, co-apply the test compound at various concentrations with the NMDA/glycine solution.

-

Measure the reduction in the peak current amplitude.

-

Calculate the IC50 for the test compound.

In Vitro Synaptogenesis Assay

This assay assesses the effect of a test compound on the formation of synapses in primary neuronal cultures using immunofluorescence.

Materials:

-

Primary hippocampal neurons (e.g., from E18 rat embryos).

-

Poly-D-lysine coated glass coverslips.

-

Primary antibodies: anti-PSD95 (postsynaptic marker) and anti-synaptophysin (presynaptic marker).

-

Fluorescently labeled secondary antibodies.

-

DAPI for nuclear staining.

-

Fixation Solution: 4% paraformaldehyde in PBS.

-

Permeabilization Solution: 0.25% Triton X-100 in PBS.

-

Blocking Buffer: 5% goat serum in PBS.

-

Fluorescence microscope with image analysis software.

Protocol:

-

Plate hippocampal neurons on coated coverslips and culture for 7 days.

-

Treat the neurons with the test compound at various concentrations for an additional 7-14 days.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Permeabilize the cells for 10 minutes.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.

-

Wash three times with PBS and mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of co-localized PSD95 and synaptophysin puncta (synapses) per unit length of dendrite using image analysis software.

Visualizations

Caption: Experimental workflow for the in vitro characterization of a novel compound.

Caption: Signaling pathway of NMDA receptor antagonism.

Application Notes and Protocols for Cell-Based Assay Development

Topic: Development of a Cell-Based Assay for a Novel Compound

Note: Initial searches for "JNJ-10258859" did not yield specific information regarding its mechanism of action or cellular targets. The following application note and protocol have been generated as a representative example for the development of a cell-based assay for a hypothetical G-protein coupled receptor (GPCR) antagonist, herein referred to as "Compound X". This document is intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction

Cell-based assays are fundamental tools in drug discovery and development, providing a biologically relevant context to assess the efficacy and mechanism of action of novel therapeutic candidates.[1][2] These assays are crucial for various stages, from initial high-throughput screening to lead optimization and functional characterization.[1][3] This document outlines the development and protocol for a cell-based assay to determine the potency of a hypothetical antagonist, Compound X, targeting a Gi-coupled GPCR. The assay measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Data Presentation

The potency of Compound X was determined by its ability to counteract the effect of a known agonist on the target GPCR. The resulting dose-response data is summarized in the table below.

Table 1: Dose-Response of Compound X on Agonist-Induced cAMP Production

| Compound X Concentration (nM) | Percent Inhibition of cAMP Production |

| 0.1 | 5.2 |

| 1 | 15.8 |

| 10 | 48.9 |

| 100 | 85.4 |

| 1000 | 98.1 |

| IC50 (nM) | 10.2 |

Experimental Protocols

Principle of the Assay

This assay quantifies the ability of a test compound to inhibit the production of cyclic AMP (cAMP) induced by a specific agonist in a recombinant cell line expressing the target Gi-coupled GPCR. The intracellular cAMP levels are measured using a competitive immunoassay.

Materials and Reagents

-

HEK293 cell line stably expressing the target Gi-coupled GPCR

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

GPCR agonist

-

Compound X

-

cAMP assay kit (e.g., HTRF, ELISA)

-

White, opaque 384-well microplates

Cell Culture and Seeding

-

Culture the HEK293 cells expressing the target GPCR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days to maintain exponential growth.

-

On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend in assay buffer (DMEM with 0.5% BSA and 0.5 mM IBMX).

-

Determine the cell density and adjust to 2,500 cells per 5 µL.

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

Compound Preparation and Addition

-

Prepare a 10 mM stock solution of Compound X in DMSO.

-

Perform a serial dilution of Compound X in assay buffer to create a dose-response curve (e.g., from 1 µM to 0.1 nM).

-

Add 2.5 µL of the diluted Compound X or vehicle control (assay buffer with 0.1% DMSO) to the appropriate wells.

-

Incubate the plate at room temperature for 15 minutes.

Agonist Addition and cAMP Measurement

-

Prepare a solution of the GPCR agonist and forskolin in assay buffer. The final concentration of the agonist should be at its EC80, and forskolin at 10 µM.

-

Add 2.5 µL of the agonist/forskolin solution to all wells except the negative control wells (which receive 2.5 µL of assay buffer).

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

Data Analysis

-

Calculate the percent inhibition for each concentration of Compound X using the following formula: % Inhibition = 100 * (1 - (Signal_CompoundX - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl))

-

Plot the percent inhibition against the logarithm of the Compound X concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Caption: Experimental workflow for the cell-based cAMP assay.

Caption: Signaling pathway of a Gi-coupled GPCR.

References

Application Notes and Protocols for In Vivo Studies of a PDE5 Inhibitor in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential in vivo study design for a phosphodiesterase type 5 (PDE5) inhibitor, using JNJ-10258859 as a representative compound. While specific preclinical data for this compound is not publicly available, this guide outlines the common methodologies, experimental protocols, and data presentation formats used to evaluate PDE5 inhibitors in animal models for therapeutic areas such as erectile dysfunction. The protocols and data presented herein are representative examples based on established practices in the field.

Introduction

Phosphodiesterase type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In the corpus cavernosum of the penis, nitric oxide is released from nerve endings and endothelial cells during sexual stimulation, activating soluble guanylate cyclase (sGC) to increase the production of cGMP. Cyclic GMP induces smooth muscle relaxation, leading to increased blood flow and penile erection. PDE5 specifically hydrolyzes cGMP, thus regulating the erectile response. Inhibitors of PDE5, such as sildenafil, tadalafil, and vardenafil, block this hydrolysis, leading to elevated cGMP levels and enhanced erectile function. This compound has been identified as a potent and selective PDE5 inhibitor. Preclinical in vivo studies are crucial to characterize the efficacy, potency, and safety profile of such compounds. The most common animal model for this purpose is the anesthetized dog model of erectile dysfunction.

Signaling Pathway

The mechanism of action of PDE5 inhibitors involves the modulation of the NO/cGMP signaling pathway, which is central to smooth muscle relaxation and vasodilation.

Caption: PDE5 Inhibition Signaling Pathway.

Experimental Protocols

In Vivo Model of Erectile Dysfunction in Anesthetized Dogs

This protocol describes a common method to assess the in vivo efficacy of a PDE5 inhibitor on erectile function in a dog model.

1. Animal Model:

-

Species: Male Beagle dogs

-

Age: 1-2 years

-

Weight: 10-15 kg

-

Acclimation: Animals should be acclimated to the facility for at least 7 days prior to the experiment.

2. Anesthesia and Surgical Preparation:

-

Animals are fasted overnight with free access to water.

-

Anesthesia is induced with an appropriate agent (e.g., sodium pentobarbital, 30 mg/kg, intravenous). Anesthesia is maintained throughout the experiment with supplemental doses as required.

-

The trachea is intubated to ensure a patent airway.

-

A carotid artery is catheterized for continuous monitoring of systemic arterial blood pressure.

-

A jugular vein is catheterized for intravenous administration of the test compound.

-

The penis is exposed, and a 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).

-

The pelvic nerve is identified and isolated for electrical stimulation. A bipolar platinum electrode is placed around the nerve.

3. Experimental Procedure:

-

A baseline period of hemodynamic stability is established.

-

The pelvic nerve is stimulated with a series of electrical pulses (e.g., 5 Hz frequency, 1 ms pulse width, 5 V amplitude for 60 seconds) to induce an erectile response. The maximal ICP and the total duration of the response are recorded.

-

Following a washout period to allow pressures to return to baseline, the test compound (this compound) or vehicle is administered intravenously.

-

After a predetermined time for drug distribution (e.g., 15 minutes), the pelvic nerve stimulation is repeated, and the post-treatment erectile response is recorded.

-

This procedure can be repeated at various time points after drug administration to assess the duration of action.

4. Data Acquisition and Analysis:

-

Mean arterial pressure (MAP) and heart rate (HR) are continuously monitored.

-

Intracavernosal pressure (ICP) is recorded, and the key parameters are the peak ICP and the area under the curve (AUC) of the ICP response.

-

The ratio of peak ICP to MAP is calculated to normalize the erectile response to systemic blood pressure.

-

Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical analysis (e.g., t-test or ANOVA) is used to compare pre- and post-treatment responses.

Caption: In Vivo Experimental Workflow.

Data Presentation

Quantitative data from such studies are typically presented in tabular format to facilitate comparison between treatment groups and across different doses.

Table 1: Hypothetical Pharmacodynamic Effects of this compound on Erectile Function in Anesthetized Dogs

| Treatment Group | Dose (mg/kg, IV) | Peak ICP (mmHg) | AUC of ICP (mmHgs) | Peak ICP/MAP Ratio |

| Vehicle | - | 55 ± 5 | 2100 ± 200 | 0.45 ± 0.04 |

| This compound | 0.1 | 85 ± 7 | 4500 ± 350 | 0.70 ± 0.06 |

| This compound | 0.3 | 110 ± 9 | 6800 ± 500 | 0.92 ± 0.08 |

| This compound | 1.0 | 115 ± 8 | 7100 ± 520 | 0.95 ± 0.07 |

| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. |

Table 2: Hypothetical Cardiovascular Effects of this compound in Anesthetized Dogs

| Treatment Group | Dose (mg/kg, IV) | Change in MAP (mmHg) | Change in HR (beats/min) |

| Vehicle | - | -2 ± 1 | +3 ± 2 |

| This compound | 0.1 | -5 ± 2 | +5 ± 3 |

| This compound | 0.3 | -8 ± 3 | +8 ± 4 |

| This compound | 1.0 | -12 ± 4* | +10 ± 5 |

| Data are presented as mean change from baseline ± SEM. *p < 0.05 compared to vehicle. |

Conclusion

The in vivo study design outlined provides a robust framework for evaluating the efficacy and safety of a PDE5 inhibitor like this compound. By utilizing an anesthetized dog model of erectile dysfunction, researchers can obtain critical data on the compound's ability to enhance erectile response and its potential cardiovascular effects. The provided protocols and data tables serve as a guide for designing and reporting such preclinical studies, which are essential for the progression of novel PDE5 inhibitors into clinical development. It is important to reiterate that the specific experimental details and data for this compound are not publicly available, and the information presented here is a representative example for this class of compounds.

Application Notes and Protocols for Phosphodiesterase Activity Assay Featuring JNJ-10258859

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10258859 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE5, this compound elevates intracellular cGMP levels, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism of action makes it a subject of interest for research in conditions such as erectile dysfunction.[1] These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on PDE5 using a commercially available luminescent assay.

Principle of the Assay

The protocol described below utilizes a luminescent phosphodiesterase assay, such as the PDE-Glo™ Phosphodiesterase Assay, which is a robust method for measuring the activity of purified phosphodiesterases and screening for potential inhibitors.[4][5][6] The assay is performed in a multi-well plate format and involves two main steps. In the first step, the PDE enzyme is incubated with its substrate (cGMP in the case of PDE5) in the presence or absence of the test compound (this compound). During this time, the PDE hydrolyzes the cGMP to 5'-GMP. In the second step, a detection reagent is added that stops the PDE reaction and contains a protein kinase that is activated by the remaining cGMP. This activated kinase then catalyzes the phosphorylation of a substrate, consuming ATP in the process. A luciferase-based reagent is subsequently added to quantify the remaining ATP. The resulting luminescent signal is inversely proportional to the PDE activity, as high PDE activity leads to low cGMP levels, reduced kinase activation, and consequently high ATP levels.

Data Presentation

The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the known inhibitory activity and selectivity of this compound.

| Parameter | Value | Reference |

| Target Enzyme | Phosphodiesterase Type 5 (PDE5) | [1][2][3] |

| Inhibitory Constant (Ki) | 0.23 nM | [1][2][3] |

| Selectivity vs. PDE1-4 | ≥22,000-fold | [1] |

| Selectivity vs. PDE6 | 27-fold | [1] |

Signaling Pathway of PDE5 Action

Caption: PDE5 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: PDE5 Activity Assay with this compound

This protocol is adapted for a luminescent-based assay format, such as the PDE-Glo™ Phosphodiesterase Assay.

Materials:

-

Recombinant human PDE5 enzyme

-

This compound

-

cGMP (substrate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

-

Luminescent PDE Assay Kit (containing reaction buffer, termination buffer, detection solution, and ATP detection reagent)

-

White, opaque 96- or 384-well microplates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations for testing. It is advisable to include a vehicle control (DMSO without the compound).

-

-

Assay Setup:

-

In a 96- or 384-well plate, add the following components in the specified order:

-

Assay Buffer

-

This compound at various concentrations (or vehicle control).

-

Recombinant PDE5 enzyme.

-

-

Mix gently and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the cGMP substrate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Termination and Signal Generation:

-

Stop the enzymatic reaction by adding the termination buffer provided in the assay kit. This buffer typically contains a potent, non-selective PDE inhibitor.

-

Add the detection solution, which contains the cGMP-dependent protein kinase. Incubate as per the kit's instructions to allow for ATP consumption.

-

-

Luminescence Detection:

-

Add the ATP detection reagent (luciferase/luciferin).

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the PDE5 activity.

-

Data Analysis:

-

Calculate Percent Inhibition:

-

Determine the percentage of PDE5 inhibition for each concentration of this compound using the following formula:

-

Luminescence_inhibitor is the signal in the presence of this compound.

-

Luminescence_no_enzyme is the background signal (wells without PDE5).

-

Luminescence_vehicle is the signal in the presence of the vehicle control (maximum enzyme activity).

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Experimental Workflow

References

- 1. Characterization of a novel phosphodiesterase type 5 inhibitor: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. promega.com [promega.com]

- 5. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.jp]

- 6. PDE-Glo™ Phosphodiesterase Assay [promega.sg]

Preparation of JNJ-10258859 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-10258859 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. With a high affinity for its target, this compound serves as a valuable tool for in vitro studies investigating the role of PDE5 in various physiological and pathological processes. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, ensuring reproducible and accurate results.

Chemical Information

| Property | Value |

| Chemical Name | (3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-[5-(4-methoxyphenyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one |

| Molecular Formula | C₃₀H₂₄N₄O₃ |

| Target | Phosphodiesterase type 5 (PDE5) |

| Inhibitory Constant (Ki) | 0.23 nM |

Mechanism of Action: PDE5 Inhibition

This compound exerts its effects by selectively inhibiting the PDE5 enzyme. PDE5 is responsible for the degradation of cGMP, a second messenger that plays a crucial role in various signaling pathways, including smooth muscle relaxation and neuronal signaling. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, thereby potentiating the downstream effects of signaling pathways that utilize this second messenger.

Preparation of this compound Stock Solution

Note: Due to the lack of specific solubility data for this compound in publicly available literature, the following protocol is based on general practices for similar small molecule inhibitors. It is highly recommended to perform a small-scale solubility test before preparing a large stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Determine the Desired Stock Concentration: A common stock concentration for in vitro experiments is 10 mM.

-

Calculate the Required Amount:

-

Molecular Weight of this compound: 488.54 g/mol

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 488.54 g/mol = 0.0048854 g = 4.89 mg

-

-

-

Dissolution:

-

Aseptically weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO (e.g., 1 mL for a 10 mM stock).

-

Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

-

-

Sterilization:

-

Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contamination.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.

-

Experimental Protocol: General Cell Culture Treatment